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Compound Focus: Pracinostat

CAS No.: 929016-96-6

Cat. No.: S548552
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| Pracinostat | 34% (mice) [1] | - Class Selectivity: Class I, II, IV [2]

¢ Solubility & Permeability: Favorable profile; not a P-gp substrate [3] | Information missing |
Information missing | Part of a class-wide profile including thrombocytopenia, gastrointestinal issues,
and fatigue [4] [5] | | Vorinostat (SAHA) | Information missing | - Class Selectivity: Pan-HDACi

¢ Solubility & Permeability: Low solubility, low permeability (BCS Class 1V); P-gp substrate [3] |
Information missing | High Vd (associated with thrombocytopenia) [4] [5] | Highest reported cardiac
ADRs (linked to hERG inhibition); musculoskeletal ADRs [4] [5] | | Panobinostat | Information missing
| - Class Selectivity: Pan-HDACi

¢ Solubility: Limited; strong P-gp substrate [3] | Information missing | High Vd (associated with
thrombocytopenia) [4] [5] | Prominent gastrointestinal ADRs (linked to HDAC3 inhibition) [4] [5] | |
Belinostat | Information missing | Information missing | Information missing | Information missing |
General HDACI class-wide ADRs [4] [5] | | Entinostat | Information missing | Information missing |
Information missing | Information missing | Potentially fewer depression-related ADRs (linked to lack
of HDACO inhibition) [4] [5] | | Romidepsin | Information missing | Information missing | Information
missing | High Vd (associated with thrombocytopenia) [4] [5] | General HDACI class-wide ADRs [4] [5]
| | PAT-1102 | 3.0-3.7% (rats) [3] | - Class Selectivity: Pan-HDACi

¢ Solubility & Permeability: High solubility, high Caco-2 permeability; not a P-gp substrate [3] | ~54-
58% (low) [3] | Information missing | (Investigational drug; full ADR profile not established) |
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Key Experimental Methodologies

The data in the table above is derived from standardized preclinical and clinical experiments. Here are the

methodologies behind some of the key data points:

¢ Oral Bioavailability: This is determined through in vivo pharmacokinetic studies in animal models
(e.g., rats or mice). The compound is administered both intravenously (IV) and orally (PO).
Bioavailability (F) is then calculated using the formula: F (%) = (AUC PO x Dose IV) /

(AUC IV x Dose P0O) x 100, where AUC is the Area Under the concentration-time curve [3].

e Caco-2 Permeability: This in vitro assay uses a human colon adenocarcinoma cell line (Caco-2)
grown on a membrane to form a monolayer. The test compound is added to the donor chamber, and
the amount that passes through to the receiver chamber is measured over time to determine its
permeability, modeling human intestinal absorption [3].

e P-glycoprotein (P-gp) Substrate Status: This is assessed using cell lines (like Caco-2 or
transfected MDCK cells) that express the P-gp efflux protein. The transport of the test compound is
measured in both directions (A-to-B and B-to-A). A compound is considered a P-gp substrate if the
efflux ratio is significantly reduced in the presence of a specific P-gp inhibitor [3].

e Plasma Protein Binding (PPB): This is commonly measured using the Rapid Equilibrium Dialysis
(RED) method. The compound is spiked into plasma and placed in one chamber, which is separated
by a semi-permeable membrane from a buffer chamber. After incubation, the concentration of the
compound in both chambers is measured. The percentage of protein binding is calculated based on
the difference in concentrations [3].

e ADR (Adverse Drug Reaction) Profiling: Real-world safety data is collected from global
pharmacovigilance databases like the WHO's VigiAccess. Reports are analyzed by System Organ
Class (SOC) to identify significant trends for specific drugs [4] [5].

Pharmacological Relationships in HDAC Inhibitor
Profiles
The pharmacokinetic and safety profiles of HDAC inhibitors are influenced by a complex interplay of their

physicochemical properties and pharmacological interactions. The following diagram illustrates these logical

relationships.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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